
Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethoxy group attached to the pyridine ring, which imparts unique chemical and physical properties. It is widely used in various fields, including agrochemicals, pharmaceuticals, and materials science, due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(trifluoromethoxy)pyridine-2-carboxylate typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with a pyridine derivative under specific conditions. For instance, the reaction of methyl 3-nitropyridine-4-carboxylate with a fluoride anion can yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product. The use of advanced catalysts and reagents can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学研究应用
Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
作用机制
The mechanism of action of methyl 3-(trifluoromethoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl 3-fluoropyridine-4-carboxylate: Similar in structure but with a fluorine atom instead of a trifluoromethoxy group.
2,3-dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and is used in agrochemical synthesis.
Uniqueness
Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
属性
分子式 |
C8H6F3NO3 |
|---|---|
分子量 |
221.13 g/mol |
IUPAC 名称 |
methyl 3-(trifluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6F3NO3/c1-14-7(13)6-5(3-2-4-12-6)15-8(9,10)11/h2-4H,1H3 |
InChI 键 |
HCLCEPYYDVCOIO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC=N1)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


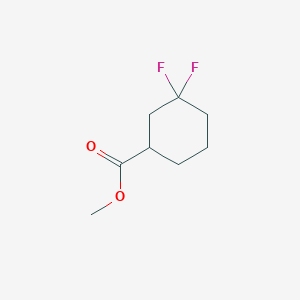
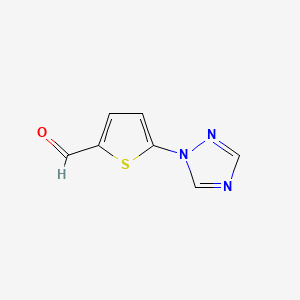
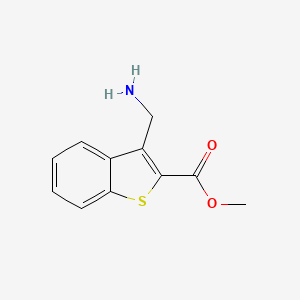
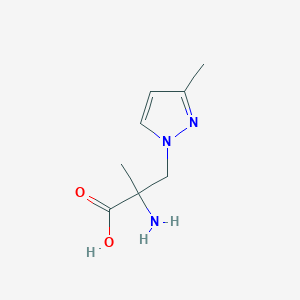
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)
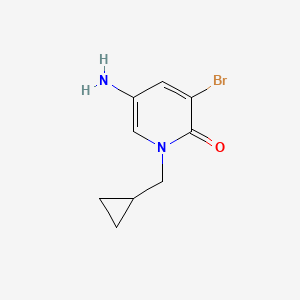
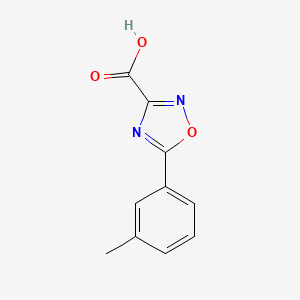
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
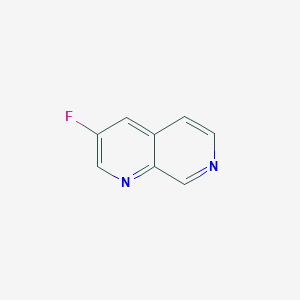
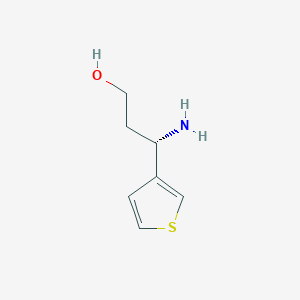

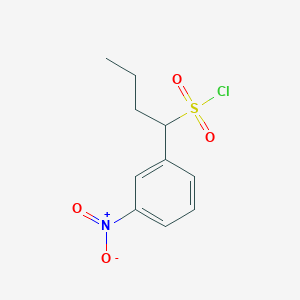
![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
